N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride
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Overview
Description
N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring substituted with a propyl group and an ethanamine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride typically involves the reaction of 1-propylpyrazole with an appropriate alkylating agent, such as bromoethane, under basic conditions. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding pyrazole carboxylic acids.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted ethanamine derivatives.
Scientific Research Applications
N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pyrazole ring is known to interact with various biological targets, influencing pathways related to inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-Isopropyl-1H-pyrazol-4-yl)methyl]ethanamine
- N-Benzyl-2-(1H-pyrazol-4-yl)ethanamine hydrochloride
- 2-(3-Phenyl-1H-pyrazol-4-yl)ethanamine
Uniqueness
N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
Molecular Formula |
C9H18ClN3 |
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Molecular Weight |
203.71 g/mol |
IUPAC Name |
N-[(1-propylpyrazol-4-yl)methyl]ethanamine;hydrochloride |
InChI |
InChI=1S/C9H17N3.ClH/c1-3-5-12-8-9(7-11-12)6-10-4-2;/h7-8,10H,3-6H2,1-2H3;1H |
InChI Key |
OBIJFYGVOVRDBP-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C=C(C=N1)CNCC.Cl |
Origin of Product |
United States |
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